molecular formula C34H47NO10 B8100113 [(2R,3R,4R,5S,6S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

[(2R,3R,4R,5S,6S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

Cat. No.: B8100113
M. Wt: 629.7 g/mol
InChI Key: PHDZNMWTZQPAEW-RPTZFEPASA-N
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Comparison with Similar Compounds

Indaconitine’s unique structure and pharmacological profile make it a valuable compound for scientific research and therapeutic applications.

Biological Activity

The compound [(2R,3R,4R,5S,6S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate is a complex organic molecule with potential biological activities that have garnered attention in recent research.

Chemical Structure and Properties

The molecular formula of this compound is C35H49N1O11C_{35}H_{49}N_{1}O_{11} with a molecular weight of approximately 659.8 Da. The intricate structure includes multiple functional groups such as acetoxy and methoxy moieties that may influence its biological activity.

Biological Activity

1. Antimicrobial Activity

Recent studies have indicated that compounds similar to the one exhibit significant antimicrobial properties. For instance:

  • Mechanism of Action : The compound's structure suggests potential interactions with bacterial cell membranes or inhibition of essential enzymes involved in bacterial metabolism.
  • Case Studies : In vitro assays have demonstrated effectiveness against various strains of bacteria and fungi. For example, a related compound was shown to inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .

2. Anticancer Properties

Research has also explored the anticancer potential of structurally similar compounds:

  • Cell Line Studies : In studies involving human cancer cell lines (e.g., breast and colon cancer), compounds with similar structures have demonstrated cytotoxic effects by inducing apoptosis and inhibiting cell proliferation.
  • Mechanistic Insights : These effects are often attributed to the modulation of signaling pathways such as the MAPK/ERK pathway and the induction of oxidative stress within cancer cells .

3. Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases; hence anti-inflammatory properties are highly sought after:

  • Experimental Models : Animal models treated with similar compounds showed reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) following administration.
  • Biochemical Assays : The inhibition of cyclooxygenase (COX) enzymes was noted in vitro, indicating potential use in managing inflammatory conditions .

Data Tables

Activity TypeObserved EffectReference
AntimicrobialInhibition of Staphylococcus aureus
AnticancerCytotoxicity in breast cancer cells
Anti-inflammatoryReduced TNF-alpha levels

Properties

IUPAC Name

[(2R,3R,4R,5S,6S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H47NO10/c1-7-35-16-31(17-40-3)21(37)13-22(41-4)34-20-14-32(39)23(42-5)15-33(45-18(2)36,25(28(34)35)26(43-6)27(31)34)24(20)29(32)44-30(38)19-11-9-8-10-12-19/h8-12,20-29,37,39H,7,13-17H2,1-6H3/t20-,21-,22+,23+,24-,25?,26+,27-,28?,29-,31+,32+,33-,34?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDZNMWTZQPAEW-RPTZFEPASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=CC=C7)O)OC)OC(=O)C)OC)OC)O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C[C@@]2([C@@H](C[C@@H](C34[C@@H]2[C@H](C(C31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5[C@H]6OC(=O)C7=CC=CC=C7)O)OC)OC(=O)C)OC)OC)O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H47NO10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

629.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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